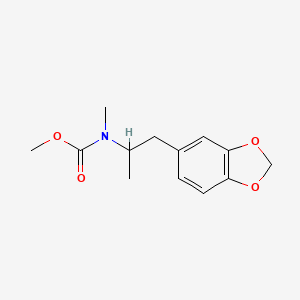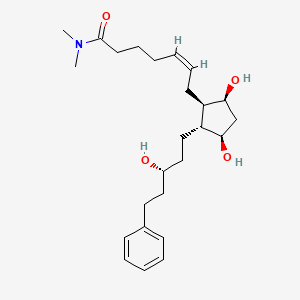![molecular formula C18H25Cl3N2O B10820418 3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)
3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride is a complex organic compound characterized by its multiple functional groups and chiral centers[_{{{CITATION{{{_1{3,4-dichloro-N-cyclopropyl-N-(1S,2S)-2-(dimethylamino)cyclohexyl ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride typically involves multiple steps, starting with the preparation of the core benzamide structure[{{{CITATION{{{1{3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl ...](https://www.benchchem.com/zh/product/b10820418). The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen[{{{CITATION{{{2{6.7: ¹H NMR Spectra and Interpretation (Part II)](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I%28Liu%29/06%3A_Structural_Identification_of_Organic_Compounds-IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation%28Part_II%29)[{{{CITATION{{{_1{3,4-dichloro-N-cyclopropyl-N-(1S,2S)-2-(dimethylamino)cyclohexyl ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids, while reduction reactions could yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets.
Medicine
In the medical field, this compound could be investigated for its potential therapeutic properties. It might be used as a lead compound in drug discovery, particularly for conditions involving inflammation or pain.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride include:
3,4-dichloro-N-cyclopropyl-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride
3,4-dichloro-N-cyclopropyl-N-[(1S,2R)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride
3,4-dichloro-N-cyclopropyl-N-[(1R,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both chloro and dimethylamino groups. These features contribute to its distinct chemical and biological properties compared to its similar counterparts.
Properties
Molecular Formula |
C18H25Cl3N2O |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c1-21(2)16-5-3-4-6-17(16)22(13-8-9-13)18(23)12-7-10-14(19)15(20)11-12;/h7,10-11,13,16-17H,3-6,8-9H2,1-2H3;1H/t16-,17-;/m0./s1 |
InChI Key |
UZXXFHAOKPBLKJ-QJHJCNPRSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1N(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
CN(C)C1CCCCC1N(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)



![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)



![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
![4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid](/img/structure/B10820419.png)

